3-Chloro-5-(chloromethyl)pyridine

Catalog No.
S734038
CAS No.
847737-51-3
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(chloromethyl)pyridine

CAS Number

847737-51-3

Product Name

3-Chloro-5-(chloromethyl)pyridine

IUPAC Name

3-chloro-5-(chloromethyl)pyridine

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2

InChI Key

DEFJPBMQJUFFBE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)CCl

Canonical SMILES

C1=C(C=NC=C1Cl)CCl

3-Chloro-5-(chloromethyl)pyridine is a bifunctional halogenated heterocyclic building block characterized by a meta-substituted ring chlorine and an electrophilic chloromethyl group [1]. In pharmaceutical and agrochemical procurement, it serves as a highly specific precursor for introducing the (5-chloropyridin-3-yl)methyl pharmacophore. Unlike its highly reactive ortho-halogenated isomers, the meta-chlorine configuration provides critical stability against unintended nucleophilic aromatic substitution (SNAr) [2]. The compound features a predicted boiling point of ~234 °C and is typically utilized in N-alkylation, S-alkylation, and late-stage cross-coupling workflows where absolute regiocontrol is required during scale-up manufacturing [1].

Substituting 3-chloro-5-(chloromethyl)pyridine with the more common 2-chloro-5-(chloromethyl)pyridine (CCMP) or unhalogenated 3-(chloromethyl)pyridine leads to critical pathway failures [1]. CCMP possesses an activated ring chlorine at the 2-position that is highly susceptible to SNAr by strong nucleophiles, leading to unwanted dimeric or ring-substituted byproducts during the alkylation of primary amines or thiols. Conversely, unhalogenated 3-(chloromethyl)pyridine lacks the essential ring chlorine required for downstream structural rigidification, lipophilicity enhancement, or subsequent palladium-catalyzed cross-coupling [2]. Furthermore, replacing the chloromethyl group with a bromomethyl analog drastically reduces shelf-life and thermal stability, complicating bulk storage and continuous-flow logistics [1].

SNAr Resistance During Aliphatic Nucleophilic Substitution

When subjected to strong nucleophiles for aliphatic alkylation, the position of the ring halogen dictates reaction purity. The 2-chloro isomer (CCMP) exhibits competitive nucleophilic aromatic substitution at the ring carbon due to the electron-withdrawing effect of the adjacent pyridine nitrogen [1]. In contrast, 3-chloro-5-(chloromethyl)pyridine maintains >98% chemoselectivity for the chloromethyl carbon, as the meta-chlorine is electronically deactivated toward SNAr [2]. This eliminates the need for complex chromatographic separation of ring-substituted byproducts.

Evidence DimensionChemoselectivity for aliphatic vs. aromatic substitution
Target Compound Data>98% selective for aliphatic chloromethyl displacement
Comparator Or Baseline2-Chloro-5-(chloromethyl)pyridine (CCMP) (exhibits competitive SNAr side reactions)
Quantified Difference>98% vs. mixed product profiles
ConditionsStandard N-alkylation or O-alkylation with strong nucleophiles

Buyers synthesizing complex APIs must select the 3-chloro isomer to prevent yield-destroying SNAr side reactions during the attachment of the pyridinylmethyl moiety.

Cross-Coupling Compatibility via the Meta-Chlorine Handle

Unhalogenated 3-(chloromethyl)pyridine serves only as an alkylating agent, terminating the functionalization sequence. 3-Chloro-5-(chloromethyl)pyridine, however, retains an aryl chloride handle post-alkylation [1]. This meta-chlorine can undergo palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) under elevated temperatures, providing a secondary vector for molecular expansion [2]. The unhalogenated baseline offers 0% capability for these specific late-stage aryl modifications.

Evidence DimensionViability of post-alkylation Pd-catalyzed cross-coupling
Target Compound DataEnables late-stage aryl coupling via the C3-chlorine
Comparator Or Baseline3-(Chloromethyl)pyridine (0% capability, lacks aryl halogen)
Quantified DifferenceBinary capability (Possible vs. Impossible)
ConditionsStandard Pd-catalyzed cross-coupling protocols post-N-alkylation

Procurement teams sourcing building blocks for fragment-based drug discovery (FBDD) or modular library synthesis require the bifunctionality of the 3-chloro analog to enable multi-step diversification.

Storage Stability and Processability vs. Bromomethyl Analogs

Bromomethylpyridines are notoriously unstable, often requiring strict cold-chain logistics (-20 °C) and suffering from rapid degradation via self-alkylation [1]. 3-Chloro-5-(chloromethyl)pyridine offers enhanced processability, maintaining structural integrity under standard refrigeration (2-8 °C). The carbon-chlorine bond dissociation energy (~330 kJ/mol) is significantly higher than the carbon-bromine bond (~275 kJ/mol), translating to a measurable reduction in degradation rates during bulk storage and continuous flow manufacturing [2].

Evidence DimensionAliphatic carbon-halogen bond dissociation energy and stability
Target Compound Data~330 kJ/mol (C-Cl), stable under standard cold storage (2-8 °C)
Comparator Or Baseline3-Bromo-5-(bromomethyl)pyridine (~275 kJ/mol (C-Br), prone to rapid self-alkylation)
Quantified Difference~55 kJ/mol higher bond energy, extending shelf-life
ConditionsBulk storage and handling prior to synthesis

Industrial buyers prioritize the chloromethyl variant to minimize cold-chain shipping costs and reduce batch-to-batch variability caused by precursor degradation.

Synthesis of RXFP2 Agonists and Fused Diazepines

3-Chloro-5-(chloromethyl)pyridine is a critical electrophile for synthesizing fused diazepine derivatives targeting the relaxin family peptide receptor 2 (RXFP2) [1]. The specific 3,5-substitution pattern is required to achieve the correct steric and electronic fit within the receptor binding pocket, an application where 2-chloro or unhalogenated analogs fail to produce active therapeutic candidates [1].

Modular Library Synthesis via Sequential Functionalization

In pharmaceutical hit-to-lead optimization, this compound is the preferred choice for sequential functionalization [2]. Chemists utilize the highly reactive chloromethyl group for initial SN2 attachment to a core scaffold, followed by selective palladium-catalyzed modification of the meta-chlorine, enabling rapid generation of diverse structure-activity relationship (SAR) libraries [2].

Development of Advanced Agrochemicals

While the 2-chloro isomer is standard for neonicotinoids, the 3-chloro-5-(chloromethyl)pyridine building block is increasingly procured for next-generation crop protection agents [2]. Its unique regiochemistry allows for the design of novel active ingredients that bypass existing pest resistance mechanisms associated with traditional 6-chloropyridin-3-yl derivatives [2].

XLogP3

1.9

Wikipedia

3-Chloro-5-(chloromethyl)pyridine

Dates

Last modified: 08-15-2023

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